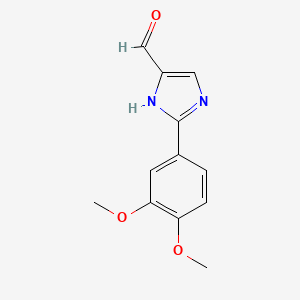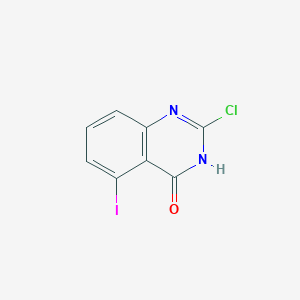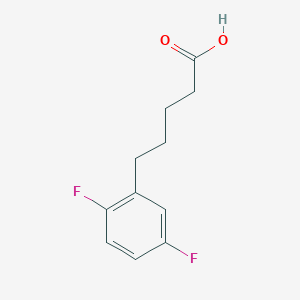
5-(2,5-Difluorophenyl)pentanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2,5-Difluorophenyl)pentanoic acid is an organic compound with the molecular formula C11H12F2O2 It is characterized by the presence of a pentanoic acid chain attached to a difluorophenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the Suzuki–Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst . This reaction is known for its mild conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of 5-(2,5-Difluorophenyl)pentanoic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
5-(2,5-Difluorophenyl)pentanoic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the carboxylic acid group can yield ketones or esters, while reduction can produce alcohols or aldehydes.
Applications De Recherche Scientifique
5-(2,5-Difluorophenyl)pentanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 5-(2,5-Difluorophenyl)pentanoic acid involves its interaction with specific molecular targets and pathways. The difluorophenyl group can influence the compound’s reactivity and binding affinity to enzymes or receptors. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, affecting the compound’s biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Diflunisal: A difluorophenyl derivative of salicylic acid with anti-inflammatory properties.
Fluoropyridines: Compounds with fluorine atoms on a pyridine ring, used in various chemical and biological applications.
Uniqueness
5-(2,5-Difluorophenyl)pentanoic acid is unique due to its specific structural features, such as the combination of a difluorophenyl group and a pentanoic acid chain. This combination imparts distinct chemical and physical properties, making it valuable for specialized applications.
Propriétés
Formule moléculaire |
C11H12F2O2 |
|---|---|
Poids moléculaire |
214.21 g/mol |
Nom IUPAC |
5-(2,5-difluorophenyl)pentanoic acid |
InChI |
InChI=1S/C11H12F2O2/c12-9-5-6-10(13)8(7-9)3-1-2-4-11(14)15/h5-7H,1-4H2,(H,14,15) |
Clé InChI |
VTQMUPUDISSGSC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1F)CCCCC(=O)O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-Butyl 1-iodo-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate](/img/structure/B13670278.png)
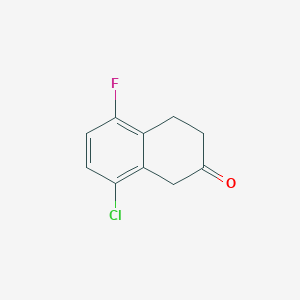
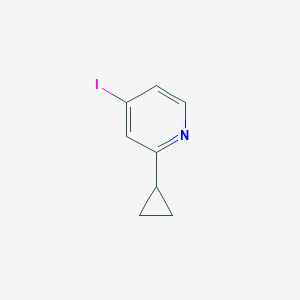

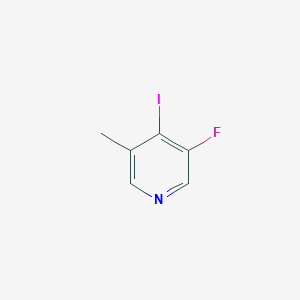
![2-(3-Fluorophenyl)-7-methylimidazo[1,2-a]pyridine](/img/structure/B13670313.png)

![8-Fluoropyrido[4,3-d]pyrimidin-4-amine](/img/structure/B13670340.png)

